3-[4-(diethylamino)anilino]indol-2-one
Description
Properties
Molecular Formula |
C18H19N3O |
|---|---|
Molecular Weight |
293.4g/mol |
IUPAC Name |
3-[4-(diethylamino)phenyl]imino-1H-indol-2-one |
InChI |
InChI=1S/C18H19N3O/c1-3-21(4-2)14-11-9-13(10-12-14)19-17-15-7-5-6-8-16(15)20-18(17)22/h5-12H,3-4H2,1-2H3,(H,19,20,22) |
InChI Key |
UCLYYKBUUUEVLT-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=O |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC2=O |
Origin of Product |
United States |
Preparation Methods
Condensation of Indolin-2-One with Substituted Anilines
A common approach involves the nucleophilic substitution of 3-haloindolin-2-ones with substituted anilines. For example, 3-chloroindolin-2-one can react with 4-(diethylamino)aniline in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (80–120°C) to form the desired product. Catalytic bases such as potassium carbonate or triethylamine facilitate deprotonation of the aniline, accelerating the substitution reaction.
Representative Reaction Conditions:
| Reactant | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 3-Chloroindolin-2-one | DMF | 100 | K₂CO₃ | 72–85 |
| 4-(Diethylamino)aniline | Toluene | 80 | Et₃N | 65–78 |
Reductive Cyclization of Nitro-Substituted Precursors
An alternative route involves reductive cyclization of nitro-substituted intermediates. For instance, 4-(diethylamino)nitrobenzene derivatives can undergo Pd/C-catalyzed hydrogenation in ethanol or methanol to generate the corresponding aniline, which subsequently reacts with indolin-2-one precursors. This method avoids harsh acidic conditions but requires precise control over hydrogen pressure (3–5 bar) and reaction time (4–6 hours).
Example Procedure:
-
Dissolve 4-(diethylamino)nitrobenzene (10 mmol) in methanol (50 mL).
-
Add 10% Pd/C (0.5 g) and hydrogenate at 5 bar H₂ for 5 hours.
-
Filter the catalyst and concentrate the solution.
-
React the resulting aniline with 3-bromoindolin-2-one in toluene at 90°C for 8 hours.
-
Isolate the product via recrystallization from ethanol/water (yield: 68%).
Advanced Functionalization and Optimization
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction kinetics and product purity. High-boiling aprotic solvents like toluene or xylene are optimal for condensation reactions, as they facilitate reflux conditions (100–140°C) without side reactions. Protic solvents such as methanol are preferred for reductive steps due to their compatibility with hydrogenation catalysts.
Catalytic Systems
Sodium methoxide (NaOMe) in methanol efficiently deprotects chloroacetyl intermediates during indolinone synthesis. For example, dechloroacetylation of methyl-1-(chloroacetyl)-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate proceeds smoothly in methanol with NaOMe at 70°C, yielding the enolindole intermediate.
Characterization and Analytical Validation
Spectroscopic Confirmation
1H NMR and 13C NMR are indispensable for verifying the structure of 3-[4-(diethylamino)anilino]indol-2-one. Key spectral features include:
Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm ensures >98% purity. Mobile phases typically consist of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions, such as over-alkylation or oxidation of the diethylamino group, can occur under acidic conditions. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
